1-(4-Methylbenzyl)piperazine

Overview

Description

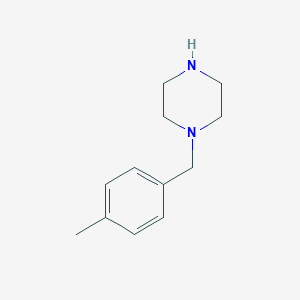

1-(4-Methylbenzyl)piperazine is an organic compound with the molecular formula C12H18N2. It is a derivative of piperazine, where a 4-methylbenzyl group is attached to one of the nitrogen atoms in the piperazine ring. This compound is of interest due to its various biological and chemical properties, making it useful in multiple scientific and industrial applications .

Mechanism of Action

Target of Action

1-(4-Methylbenzyl)piperazine (MBZP) is a derivative of benzylpiperazine . It has been found to have excellent biological properties in anti-helminths, antihistaminic, anticancer, antidepressant, and anti-microbial activity . The nitrogen in the piperazine ring plays an important role in biological research and drug manufacturing industry .

Mode of Action

It is known that the compound forms conventional hydrogen bonds with the -nh group of the protein trp1 . Carbon hydrogen bonding is observed by the interaction of carbon atoms of the piperazine ring with GLU 146 and ASP122 . The aromatic ring of MBZP interacts with HIS 142 of the protein, and alkyl interaction takes place between LEU 135 of the protein and the -CH3 group of MBZP .

Biochemical Pathways

It has been predicted that mbzp could inhibit bacillus cereus based on its special structure . This suggests that MBZP may have an impact on the biochemical pathways related to bacterial growth and proliferation.

Pharmacokinetics

MBZP is metabolized in the liver and excreted through the kidneys It is known that mbzp is more stable than phenyl piperazines over time under all storage conditions .

Result of Action

The effects of MBZP are very similar to those of benzylpiperazine (BZP), but the stimulant effect is slightly weaker and it seems to have less of a tendency to cause negative side effects such as headaches and nausea .

Action Environment

The action of MBZP can be influenced by environmental factors. For example, the stability of MBZP in human blood under various storage conditions over time has been studied . All tested samples were stored at room temperature (~20°C), 4°C and -20°C for 1, 3, 6, 9 and 12 months respectively in dark sealed containers . Results revealed that MBZP was consistently more stable and still had more than 70% remaining after 12 months .

Biochemical Analysis

Biochemical Properties

1-(4-Methylbenzyl)piperazine has excellent biological properties due to its chemical structure . It has been found to have anti-helminths, antihistaminic, anticancer, antidepressant, and anti-microbial activity . The nitrogen in the piperazine ring plays an important role in biological research and drug manufacturing industry .

Cellular Effects

The cellular effects of this compound are primarily due to its interactions with various proteins and enzymes. For instance, it has been predicted that MBPZ could inhibit Bacillus cereus based on its special structure .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with various biomolecules. For example, TRP1 of the protein forms conventional hydrogen bonds with the -NH group of MBPZ . Carbon hydrogen bonding is observed by the interaction of carbon atoms of the piperazine ring with GLU 146 and ASP122 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows good stability. A study on the stability of synthetic piperazines in human blood under various storage conditions over time revealed that MBPZ was consistently more stable and still had more than 70% remaining after 12 months .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like methanol or ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-Methylbenzyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits biological activity and is used in the study of enzyme inhibition and receptor binding.

Comparison with Similar Compounds

- 1-(3-Methylbenzyl)piperazine

- 1-(4-Methoxybenzyl)piperazine

- 1-(4-Fluorobenzyl)piperazine

- 1-(4-Chlorobenzyl)piperazine

Comparison: 1-(4-Methylbenzyl)piperazine is unique due to the presence of the 4-methylbenzyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in biological assays. For example, the 4-methyl group can influence the compound’s lipophilicity and binding affinity to target proteins .

Biological Activity

1-(4-Methylbenzyl)piperazine (MBZP) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a methylbenzyl group attached to the piperazine ring. Its chemical structure can be represented as follows:

This compound exhibits properties typical of piperazine derivatives, including potential interactions with various neurotransmitter systems.

Receptor Interactions

MBZP has been shown to interact with multiple receptors in the central nervous system, primarily affecting dopaminergic and serotonergic pathways. It exhibits affinity for:

- Dopamine D4 receptors : This interaction is significant as it may contribute to both therapeutic and adverse effects associated with dopaminergic modulation .

- Serotonin receptors : Studies indicate that MBZP increases serotonin levels, which can lead to entactogenic effects but also poses risks for serotonin syndrome at high doses .

Enzyme Inhibition

Research indicates that MBZP acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmitter regulation. This inhibition may enhance cholinergic signaling, potentially benefiting cognitive functions but also increasing the risk of cholinergic toxicity .

Pharmacological Studies

- Antileukemic Activity : A study explored the effects of piperazine derivatives, including MBZP, on K562 leukemic cells. The compound exhibited necroptotic cell death mechanisms, suggesting potential applications in cancer therapy .

- Toxicological Assessments : Advanced toxicological evaluations have identified low to moderate risks associated with MBZP. The compound's predicted LD50 values range significantly based on administration routes, indicating variable toxicity profiles .

- Cytotoxicity and Antidiabetic Potential : In vitro studies have demonstrated that MBZP derivatives possess low cytotoxicity while showing promise as antidiabetic agents through inhibition of key metabolic enzymes .

Study on K562 Cells

In a notable study involving K562 cells, MBZP was found to induce necroptosis via activation of specific signaling pathways without significant involvement of caspase activation. This mechanism highlights the potential for developing necroptosis-inducing agents as novel cancer therapies .

Toxicity Profile Analysis

A comprehensive analysis of MBZP's toxicity revealed that while it has a moderate safety profile in terms of acute toxicity, there are concerns regarding its effects on the cardiovascular system and potential for neurotoxicity due to its interaction with dopamine and serotonin pathways .

Data Tables

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAXUUAJNMDESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945847 | |

| Record name | 1-[(4-Methylphenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23173-57-1 | |

| Record name | 1-[(4-Methylphenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methylbenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any spectroscopic characterizations available for 1-(4-Methylbenzyl)piperazine?

A2: Yes, a study employed multiple spectroscopic techniques to characterize this compound. This included Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), ultraviolet-visible spectroscopy (UV), nuclear magnetic resonance spectroscopy (NMR), and nonlinear optical (NLO) studies. [] These analyses provide valuable insights into the compound's structure, vibrational modes, electronic transitions, and other molecular properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.